molecular formula C22H22N2O3S B14808138 5-Benzyl-4-methyl-2-{[(4-methylphenoxy)acetyl]amino}thiophene-3-carboxamide

5-Benzyl-4-methyl-2-{[(4-methylphenoxy)acetyl]amino}thiophene-3-carboxamide

Cat. No.: B14808138
M. Wt: 394.5 g/mol
InChI Key: AJWMJWSCTZYGOQ-UHFFFAOYSA-N
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Description

5-benzyl-4-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxamide is a complex organic compound that features a thiophene ring, a benzyl group, and a phenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-4-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with elemental sulfur.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Phenoxyacetyl Group: The phenoxyacetyl group can be attached through an acylation reaction, using phenoxyacetic acid and a coupling reagent like dicyclohexylcarbodiimide (DCC).

    Final Assembly: The final compound is assembled by coupling the intermediate products through amide bond formation, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-4-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzyl and phenoxy groups can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in the design of new pharmaceuticals.

    Industry: The compound could be used in the development of new polymers or other materials with specific desired properties.

Mechanism of Action

The mechanism of action of 5-benzyl-4-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-benzyl-4-methyl-2-{[(4-chlorophenoxy)acetyl]amino}-3-thiophenecarboxamide
  • 5-benzyl-4-methyl-2-{[(4-fluorophenoxy)acetyl]amino}-3-thiophenecarboxamide
  • 5-benzyl-4-methyl-2-{[(4-methoxyphenoxy)acetyl]amino}-3-thiophenecarboxamide

Uniqueness

The uniqueness of 5-benzyl-4-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxamide lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

5-benzyl-4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]thiophene-3-carboxamide

InChI

InChI=1S/C22H22N2O3S/c1-14-8-10-17(11-9-14)27-13-19(25)24-22-20(21(23)26)15(2)18(28-22)12-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H2,23,26)(H,24,25)

InChI Key

AJWMJWSCTZYGOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C(=C(S2)CC3=CC=CC=C3)C)C(=O)N

Origin of Product

United States

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